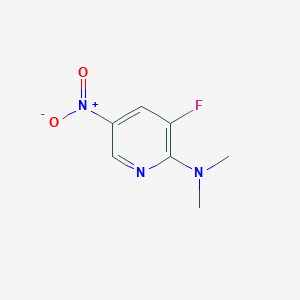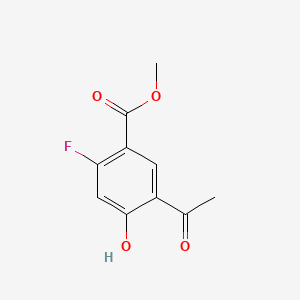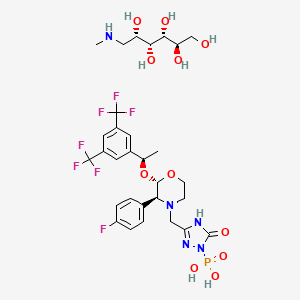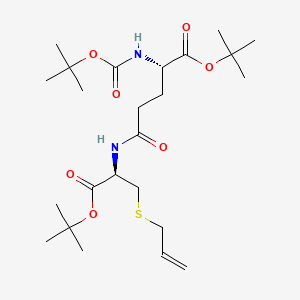
(S)-tert-Butyl 5-(((R)-3-(Allylthio)-1-(tert-butoxy)-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 5-((®-3-(Allylthio)-1-(tert-butoxy)-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as tert-butyl, allylthio, and tert-butoxycarbonyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 5-((®-3-(Allylthio)-1-(tert-butoxy)-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of the functional groups through various chemical reactions. Common reagents used in these reactions include tert-butyl alcohol, allylthiol, and tert-butoxycarbonyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 5-((®-3-(Allylthio)-1-(tert-butoxy)-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may produce products with increased hydrogen content. Substitution reactions can result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 5-((®-3-(Allylthio)-1-(tert-butoxy)-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein modification, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 5-((®-3-(Allylthio)-1-(tert-butoxy)-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups, used as a solvent and synthetic intermediate.
Ethyl 3-(furan-2-yl)propionate: A compound with similar structural features, used in flavor and fragrance applications.
Uniqueness
(S)-tert-Butyl 5-((®-3-(Allylthio)-1-(tert-butoxy)-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate is unique due to its combination of functional groups and its potential applications in various fields. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C24H42N2O7S |
|---|---|
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-prop-2-enylsulfanylpropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C24H42N2O7S/c1-11-14-34-15-17(20(29)32-23(5,6)7)25-18(27)13-12-16(19(28)31-22(2,3)4)26-21(30)33-24(8,9)10/h11,16-17H,1,12-15H2,2-10H3,(H,25,27)(H,26,30)/t16-,17-/m0/s1 |
Clave InChI |
RMKCCCGFHWFAPL-IRXDYDNUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CCC(=O)N[C@@H](CSCC=C)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C(CCC(=O)NC(CSCC=C)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


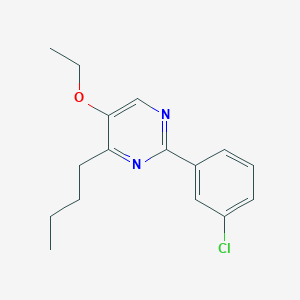
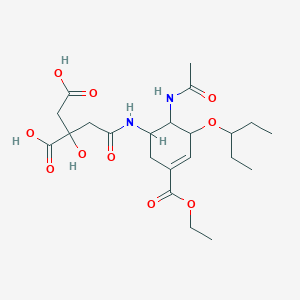
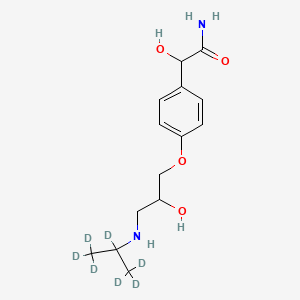
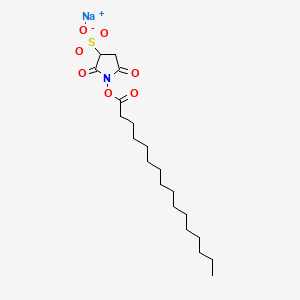
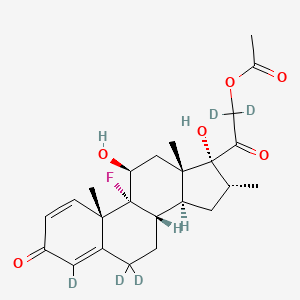

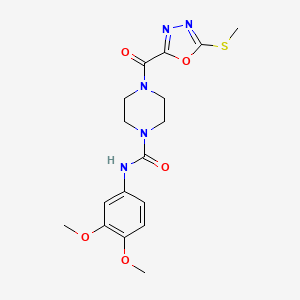
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
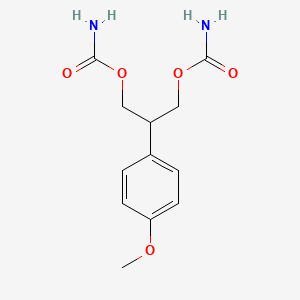
![[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
